

Physical properties of 2-Chloro-3-methylquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-3-methylquinoline

Cat. No.: B1584123

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Chloro-3-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of **2-Chloro-3-methylquinoline**, with a specific focus on its melting and boiling points. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, and application. This document synthesizes empirical data with theoretical principles, offering field-proven experimental protocols for the accurate determination of these properties. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and research applications.

Introduction: The Significance of 2-Chloro-3-methylquinoline

2-Chloro-3-methylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a quinoline core functionalized with a chlorine atom at the 2-position and a methyl group at the 3-position, makes it a versatile intermediate in organic synthesis. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, and compounds like **2-Chloro-3-methylquinoline** serve as key precursors for the synthesis of

more complex, pharmacologically active molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its utility as a starting material in the development of novel therapeutic agents and functional materials underscores the importance of accurately characterizing its fundamental physical properties.

The physical state and thermal behavior of a compound, dictated by its melting and boiling points, are critical parameters that influence reaction conditions, purification strategies (such as recrystallization and distillation), and formulation development. This guide provides authoritative data and detailed methodologies to empower researchers in their work with this important chemical entity.

Physicochemical Properties of 2-Chloro-3-methylquinoline

The physical properties of **2-Chloro-3-methylquinoline** are a direct consequence of its molecular structure. The planar, bicyclic aromatic quinoline system allows for significant intermolecular π - π stacking interactions, while the electronegative chlorine atom introduces polarity. These factors combined result in a compound that is solid at room temperature with relatively high melting and boiling points.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
IUPAC Name	2-chloro-3-methylquinoline	[4]
CAS Number	57876-69-4	[4] [5]
Molecular Formula	C ₁₀ H ₈ ClN	[4] [5]
Molecular Weight	177.63 g/mol	[4] [5]
Appearance	White to beige crystalline needles or crystals	[5]
Melting Point	83 - 84 °C	[5]
Boiling Point	286.6 °C at 760 mmHg	[5]
Density	1.225 g/cm ³	[5]

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a synthesized compound. The protocols described below are standard, reliable methods appropriate for a research laboratory setting.

Protocol: Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically depresses and broadens this range. The capillary method is a widely adopted, precise technique.

Methodology Rationale: This method relies on heating a small, powdered sample within a capillary tube at a controlled rate. The compact sample size and controlled heating ensure uniform temperature distribution, allowing for the precise observation of the melting range.

Step-by-Step Protocol:

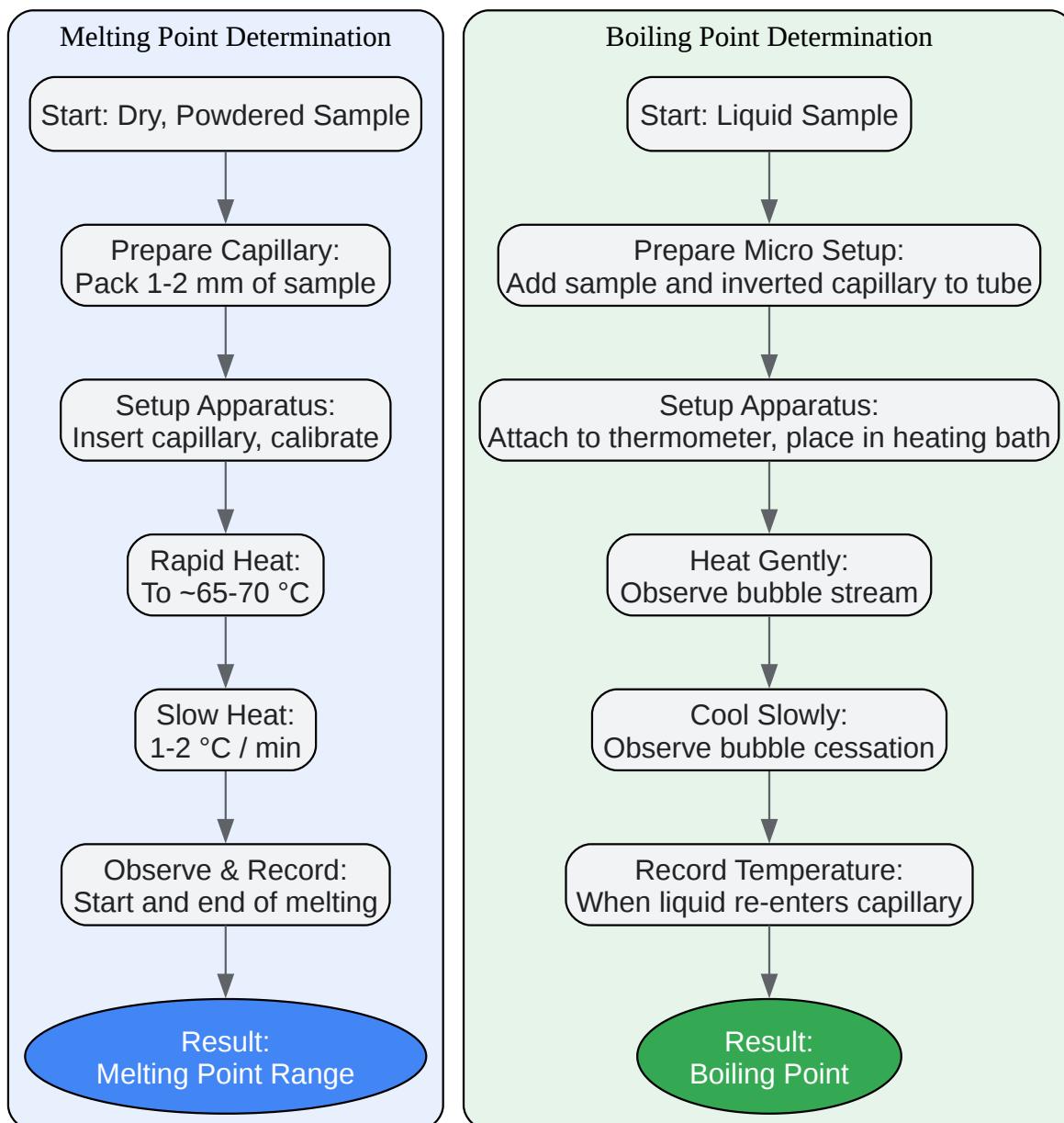
- **Sample Preparation:**
 - Ensure the **2-Chloro-3-methylquinoline** sample is completely dry and finely powdered. This can be achieved by crushing the crystals on a watch glass with a spatula.
 - Take a capillary tube sealed at one end.^[6]
 - Tamp the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.^{[6][7]}
 - Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm for optimal heat transfer.^[8]
- **Apparatus Setup:**

- Use a calibrated digital melting point apparatus. Calibration with standards of known melting points (e.g., benzoic acid, naphthalene) is a critical step for ensuring trustworthiness and accuracy.[7]
- Insert the prepared capillary tube into the sample holder of the apparatus.
- Measurement:
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (83 °C).
 - Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[6]
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).
 - The recorded melting point should be expressed as a range (e.g., 83.0 - 84.0 °C).
- Post-Measurement:
 - Allow the apparatus to cool.
 - Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube for a second melting point determination.[8]

Protocol: Boiling Point Determination via the Micro Boiling Point Method

Given the high boiling point of **2-Chloro-3-methylquinoline** (286.6 °C), a micro-scale determination is preferable to minimize sample use and reduce the risk of decomposition. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology Rationale: A small quantity of the liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, trapped air in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling when the bubble stream stops and the liquid just begins to re-enter the capillary.


Step-by-Step Protocol:

- Sample Preparation:
 - Add a small amount (approximately 0.5 mL) of liquid **2-Chloro-3-methylquinoline** to a small-diameter test tube (a "Thiele tube" is often used for this purpose but a simple test tube attached to a thermometer works as well). If starting with the solid, it must first be melted.
 - Take a melting point capillary tube and seal one end in a flame.
 - Place this small capillary tube into the test tube with the open end submerged in the liquid.
- Apparatus Setup:
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Suspend the assembly in a heating bath (a high-boiling point liquid like silicone oil is required). A Thiele tube is designed to ensure uniform heating via convection currents.
- Measurement:
 - Heat the bath gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
 - Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the temperature is now just above the boiling point.
 - Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.

- Carefully observe the capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
- Data Validation:
 - Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction (e.g., using a nomograph) may be necessary to report the normal boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the physical properties discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-3-methylquinoline | C10H8CIN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 6. youtube.com [youtube.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of 2-Chloro-3-methylquinoline (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584123#physical-properties-of-2-chloro-3-methylquinoline-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com